Cas no 2418716-45-5 (2-3-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2-methyl-5-(methylamino)phenylacetic acid)

2-3-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2-methyl-5-(methylamino)phenylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2418716-45-5
- 2-[3-({[2-(tert-butoxy)-2-oxoethyl]amino}methyl)-2-methyl-5-(methylamino)phenyl]acetic acid
- EN300-26627735
- 2-3-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2-methyl-5-(methylamino)phenylacetic acid
-
- インチ: 1S/C17H26N2O4/c1-11-12(8-15(20)21)6-14(18-5)7-13(11)9-19-10-16(22)23-17(2,3)4/h6-7,18-19H,8-10H2,1-5H3,(H,20,21)
- InChIKey: BQUJEYSWIGTUPI-UHFFFAOYSA-N
- ほほえんだ: O(C(CNCC1C=C(C=C(CC(=O)O)C=1C)NC)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 322.18925731g/mol
- どういたいしつりょう: 322.18925731g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 9
- 複雑さ: 406
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 87.7Ų
2-3-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2-methyl-5-(methylamino)phenylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26627735-1g |
2-[3-({[2-(tert-butoxy)-2-oxoethyl]amino}methyl)-2-methyl-5-(methylamino)phenyl]acetic acid |
2418716-45-5 | 1g |
$0.0 | 2023-09-12 | ||
Enamine | EN300-26627735-1.0g |
2-[3-({[2-(tert-butoxy)-2-oxoethyl]amino}methyl)-2-methyl-5-(methylamino)phenyl]acetic acid |
2418716-45-5 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
2-3-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2-methyl-5-(methylamino)phenylacetic acid 関連文献
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
3. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
2-3-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2-methyl-5-(methylamino)phenylacetic acidに関する追加情報
Comprehensive Analysis of 2-3-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2-methyl-5-(methylamino)phenylacetic acid (CAS No. 2418716-45-5) in Modern Pharmaceutical Research
In the rapidly evolving field of pharmaceutical chemistry, 2-3-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2-methyl-5-(methylamino)phenylacetic acid (CAS No. 2418716-45-5) has emerged as a compound of significant interest. This molecule, characterized by its unique tert-butoxy and methylamino functional groups, is being extensively studied for its potential applications in drug development. Researchers are particularly intrigued by its structural complexity, which offers a versatile scaffold for designing novel therapeutic agents.
The compound's phenylacetic acid backbone is a common motif in bioactive molecules, often associated with anti-inflammatory and analgesic properties. Recent studies have explored its potential as a precursor for small-molecule inhibitors, a hot topic in oncology and autoimmune disease research. With the growing demand for targeted therapies in precision medicine, 2418716-45-5 has garnered attention for its modifiable structure that could be optimized for specific biological targets.
One of the most searched questions in pharmaceutical forums concerns "how to improve the bioavailability of complex organic compounds." Interestingly, the tert-butoxy group in 2-3-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2-methyl-5-(methylamino)phenylacetic acid may offer solutions to this challenge. This protective group strategy is frequently discussed in medicinal chemistry optimization circles, particularly for enhancing metabolic stability – a key consideration in modern drug design.
The synthesis of 2418716-45-5 involves sophisticated organic transformation techniques that are currently trending in research publications. Many synthetic chemists are searching for "efficient methods for introducing tert-butoxy groups" and "strategies for selective methylation" – both relevant to the production of this compound. The presence of both methylamino and tert-butoxy functionalities in a single molecule makes it an excellent case study for advanced heterocyclic chemistry.
From a drug discovery perspective, the 2-methyl-5-(methylamino)phenyl moiety is particularly noteworthy. This structural feature is being investigated for its potential to interact with various enzyme active sites, a subject of numerous recent patent applications. The pharmaceutical industry's shift toward fragment-based drug design has increased interest in such complex building blocks, making 2418716-45-5 a valuable reference compound.
Analytical characterization of 2-3-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2-methyl-5-(methylamino)phenylacetic acid presents interesting challenges that align with current analytical chemistry trends. Modern techniques like LC-MS and NMR spectroscopy are essential for verifying its structure and purity – topics frequently searched by quality control professionals. The compound's multiple functional groups provide an excellent example for discussions about spectral interpretation in complex organic molecules.
In the context of green chemistry initiatives, researchers are examining more sustainable approaches to synthesizing compounds like 2418716-45-5. Questions about "environmentally friendly protection/deprotection strategies" and "catalytic methods for amide formation" are particularly relevant to its production. The tert-butoxycarbonyl (Boc) group in its structure is a focal point for these discussions, as it's widely used but sometimes criticized for generating waste.
The potential biological activities of 2-3-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2-methyl-5-(methylamino)phenylacetic acid are generating considerable speculation in research communities. While specific applications remain proprietary in many cases, the structural features suggest possible interactions with G-protein coupled receptors or kinase enzymes – both major targets in contemporary drug discovery. This aligns with frequent searches about "new scaffolds for kinase inhibitors" and "GPCR modulators" in scientific databases.
From a formulation perspective, the carboxylic acid functionality in 2418716-45-5 offers multiple possibilities for salt formation, a critical consideration in pharmaceutical development. This aspect connects to popular queries about "improving API solubility" and "salt selection strategies." The balance between the compound's polar and non-polar regions makes it an interesting subject for physicochemical property studies and QSAR modeling.
As the pharmaceutical industry continues to emphasize intellectual property protection, compounds like 2-3-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2-methyl-5-(methylamino)phenylacetic acid are valuable for their structural novelty. Patent attorneys and researchers frequently search for "novel chemical entities" and "patentable scaffolds," making this compound relevant to current IP landscape discussions. Its complex structure with multiple points for modification offers numerous possibilities for creating proprietary derivatives.
In conclusion, 2418716-45-5 represents an intriguing case study at the intersection of medicinal chemistry, organic synthesis, and pharmaceutical development. Its structural features touch upon many current research trends, from bioisosteric replacement strategies to prodrug design concepts. As the scientific community continues to explore its potential, this compound will likely remain a subject of interest in advanced drug discovery initiatives and academic research programs worldwide.
2418716-45-5 (2-3-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2-methyl-5-(methylamino)phenylacetic acid) 関連製品
- 1082844-32-3(1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one)
- 1030520-58-1(4-(Ethylthio)-1,3,5-triazin-2-amine)
- 312949-16-9(1H-Indole,5-bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-)
- 1803574-06-2(2,6-Difluoro-4-(1H-pyrazol-3-yl)phenol)
- 5535-55-7(1-(ethenesulfonyl)-4-nitrobenzene)
- 1448664-46-7(Enfortumab)
- 2761321-18-8(BRD4-BD1-IN-1)
- 55286-05-0(2-chloro-7-methyl-7H-Purine)
- 333430-83-4(2-(difluoromethoxy)benzohydrazide)
- 1251702-68-7(3-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile)




